molecular formula C18H16FN3O2 B2857135 2-(4-fluorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1448044-45-8

2-(4-fluorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2857135
CAS No.: 1448044-45-8
M. Wt: 325.343
InChI Key: DBISIZNSKNVVNT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a phenylacetamide scaffold, a feature present in compounds studied for a range of biological activities, including antimicrobial and anticancer properties . The molecule is also built around a 1,2,4-oxadiazole heterocycle, a privileged structure in pharmaceutical design known for its metabolic stability and its role as a bioisostere for esters and amides, which can enhance the drug-like properties of a molecule . The 1,2,4-oxadiazole ring is associated with a broad spectrum of biological activities, making it a valuable template for developing novel therapeutic agents . The specific inclusion of a 4-fluorophenyl moiety is a common strategy in lead optimization, as fluorine atoms can influence a compound's electronic distribution, lipophilicity, and metabolic stability. This acetamide derivative is intended for research applications only, serving as a key intermediate or a candidate for screening in the development of new pharmacologically active compounds. Researchers can utilize this chemical tool to explore structure-activity relationships (SAR), investigate mechanisms of action, and identify potential hits for various disease targets. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-20-18(24-22-12)11-14-4-2-3-5-16(14)21-17(23)10-13-6-8-15(19)9-7-13/h2-9H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISIZNSKNVVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity/Properties Reference
2-(4-Fluorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide (Target Compound) 4-Fluorophenyl, 3-methyl-1,2,4-oxadiazole, acetamide linker High metabolic stability (inferred from oxadiazole)
Compound 7 () 4-Fluorophenyl, 1,2,4-oxadiazole, piperazinyl group Anti-HIV-1 activity (EC₅₀ = 0.8 μM)
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 4-Fluorophenyl sulfanyl, 5-methylisoxazole-1,2,4-oxadiazole hybrid Unreported activity; sulfanyl group may enhance solubility
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide 3-Methyl-1,2,4-oxadiazole, thioether linker, dichloropyridine Potential anticancer/viral applications (structural inference)
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole core, thiophene substituent, sulfanyl linker Unreported activity; triazole may alter hydrogen bonding

Key Observations:

Heterocycle Impact: The target compound’s 1,2,4-oxadiazole ring confers metabolic stability, as demonstrated in pyrazole-oxadiazole hybrids (e.g., compound 28 in ), which showed resistance to cytochrome P450 degradation .

Substituent Effects :

  • The 4-fluorophenyl group is a common motif in antiviral and anticancer agents (e.g., compound 7 in ). Its electron-withdrawing nature enhances membrane permeability and target affinity .
  • Piperazinyl (compound 7) and sulfanyl () groups improve solubility but may introduce off-target interactions or susceptibility to oxidation .

Linker Modifications :

  • Acetamide linkers (target compound, ) balance flexibility and rigidity, favoring target engagement. Thioether linkers () may enhance bioavailability but pose synthetic challenges .

Q & A

Q. What are the key synthetic steps and critical reagents for preparing 2-(4-fluorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Formation of the oxadiazole ring : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions using solvents like ethanol or DMF.

Acetamide coupling : Reaction of the oxadiazole intermediate with 2-(4-fluorophenyl)acetic acid derivatives via coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF.

Methylation : Introduction of the methyl group to the oxadiazole moiety using methyl iodide in the presence of a base (e.g., K₂CO₃).
Critical reagents include sodium hydroxide for pH control, DMF as a polar aprotic solvent, and potassium carbonate as a base .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton and carbon environments, particularly the fluorophenyl and oxadiazole groups.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks).
  • Chromatography : HPLC or TLC for purity assessment (>95% purity is standard for biological assays).
  • Elemental Analysis : To confirm empirical formula accuracy .

Q. What primary biological targets and activities are reported for this compound?

  • Methodological Answer : Preliminary studies suggest interactions with:
  • Enzymes : Inhibition of cyclooxygenase (COX) or kinases due to the oxadiazole and acetamide moieties.
  • Receptors : Modulation of G-protein-coupled receptors (GPCRs) via fluorophenyl groups.
    Reported activities include anti-inflammatory and antimicrobial effects, though potency varies with substituent patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Methodological Answer : Strategies include:
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising efficiency.
  • Catalyst optimization : Use of Pd/C or nano-catalysts for selective coupling reactions .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions may arise from:
  • Purity variations : Impurities >5% can skew bioassay results; validate purity via HPLC before testing .
  • Structural analogs : Compare activity with analogs (e.g., naphthalene vs. phenyl substitutions) to identify critical pharmacophores .
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .

Q. What strategies are used to determine the mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Key approaches include:
  • Kinetic assays : Measure IC₅₀ values and inhibition type (competitive/non-competitive) using fluorogenic substrates.
  • Molecular docking : Predict binding interactions with target enzymes (e.g., COX-2) using software like AutoDock.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl group on oxadiazole) to correlate structural changes with activity shifts .

Data Contradiction Analysis Example

Issue : Conflicting reports on antimicrobial efficacy.
Resolution :

  • Step 1 : Verify compound purity and stability under assay conditions (e.g., pH sensitivity of the oxadiazole ring) .
  • Step 2 : Compare with structurally similar compounds (e.g., thiophene-containing analogs in ) to isolate functional group contributions.
  • Step 3 : Replicate assays using standardized bacterial strains (e.g., E. coli ATCC 25922) to minimize variability .

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